Iso-Butyl-2-Methylbutyrate
Overview
Description
Iso-Butyl-2-Methylbutyrate: is an organic compound with the molecular formula C9H18O2 . It is an ester formed from the reaction of isobutyl alcohol and 2-methylbutyric acid. This compound is known for its pleasant fruity odor, making it a common ingredient in the flavor and fragrance industry .
Scientific Research Applications
Chemistry: Iso-Butyl-2-Methylbutyrate is used as a solvent and reagent in organic synthesis. Its ester functionality makes it a versatile intermediate in the preparation of various chemical compounds .
Biology: In biological research, isobutyl 2-methylbutyrate is used as a model compound to study ester metabolism and enzymatic hydrolysis. It serves as a substrate for esterases and lipases, enzymes that catalyze the hydrolysis of esters .
Medicine: Although not widely used in medicine, isobutyl 2-methylbutyrate’s pleasant odor makes it a potential candidate for use in pharmaceutical formulations to improve the sensory properties of medications .
Industry: In the flavor and fragrance industry, isobutyl 2-methylbutyrate is used to impart fruity notes to various products, including perfumes, cosmetics, and food items .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Iso-Butyl-2-Methylbutyrate are currently unknown As a fatty acid ester, it might be involved in lipid metabolism, but this is purely speculative
Pharmacokinetics
Based on its chemical properties, it is slightly soluble in water and has a logp value of 3021, suggesting it may be lipophilic . These properties could influence its absorption and distribution in the body, but more research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iso-Butyl-2-Methylbutyrate can be synthesized through the esterification reaction between isobutyl alcohol and 2-methylbutyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of isobutyl 2-methylbutyrate involves the continuous esterification process. This method uses a fixed-bed reactor with an acidic ion-exchange resin as the catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Iso-Butyl-2-Methylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze isobutyl 2-methylbutyrate back into isobutyl alcohol and 2-methylbutyric acid.
Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize the ester to produce carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to yield the corresponding alcohols.
Major Products Formed:
Hydrolysis: Isobutyl alcohol and 2-methylbutyric acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Comparison with Similar Compounds
- Isobutyl isobutyrate
- 2-Methylbutyl isobutyrate
- Isobutyl acetate
Comparison: Iso-Butyl-2-Methylbutyrate is unique due to its specific ester structure, which imparts a distinct fruity odor compared to other similar compounds. While isobutyl isobutyrate and 2-methylbutyl isobutyrate also have fruity scents, their olfactory profiles differ slightly due to variations in their molecular structures. Isobutyl acetate, on the other hand, has a more pronounced apple-like aroma .
Properties
IUPAC Name |
2-methylpropyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-8(4)9(10)11-6-7(2)3/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQCEQAPBRMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862945 | |
Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445-67-2 | |
Record name | Isobutyl 2-methylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2445-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl 2-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL 2-METHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RJ33L6G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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